molecular formula C18H16FNO3S B5795261 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate

Katalognummer B5795261
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: CKOADJKZCUALRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential in treating various diseases. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.

Wirkmechanismus

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate works by binding to the extracellular domain of ENaC, which prevents the channel from opening and allowing sodium ions to enter the cell. This leads to a decrease in sodium and water reabsorption in the kidneys, lungs, and other tissues. The inhibition of ENaC also leads to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects in various tissues. In the kidneys, it has been shown to reduce sodium and water reabsorption, which can lead to a decrease in blood pressure. In the lungs, it has been shown to reduce fluid accumulation and inflammation, which can improve lung function. In the skin, it has been shown to reduce inflammation and improve wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has several advantages for lab experiments, including its small size and specificity for ENaC. However, it also has some limitations, including its potential toxicity and the need for optimization of the synthesis method to improve yield and purity.

Zukünftige Richtungen

There are several future directions for the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. One potential direction is the development of more specific ENaC inhibitors that can target different subunits of the channel. Another direction is the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate in animal models of various diseases, including cancer and autoimmune diseases. Additionally, the optimization of the synthesis method and the development of more efficient methods for large-scale production of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate could lead to its use in clinical trials.

Synthesemethoden

The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 4-(morpholin-4-yl)thiophenol to form the final product, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. The synthesis has been optimized in recent years to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of fluid balance in the body. By inhibiting ENaC, 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has the potential to reduce inflammation and fluid accumulation in various tissues.

Eigenschaften

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOADJKZCUALRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.